Cyanomethyl 2-methylpropanoate Cyanomethyl 2-methylpropanoate
Brand Name: Vulcanchem
CAS No.: 63158-88-3
VCID: VC8426261
InChI: InChI=1S/C6H9NO2/c1-5(2)6(8)9-4-3-7/h5H,4H2,1-2H3
SMILES: CC(C)C(=O)OCC#N
Molecular Formula: C6H9NO2
Molecular Weight: 127.14 g/mol

Cyanomethyl 2-methylpropanoate

CAS No.: 63158-88-3

Cat. No.: VC8426261

Molecular Formula: C6H9NO2

Molecular Weight: 127.14 g/mol

* For research use only. Not for human or veterinary use.

Cyanomethyl 2-methylpropanoate - 63158-88-3

Specification

CAS No. 63158-88-3
Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
IUPAC Name cyanomethyl 2-methylpropanoate
Standard InChI InChI=1S/C6H9NO2/c1-5(2)6(8)9-4-3-7/h5H,4H2,1-2H3
Standard InChI Key RSSGQXCMIDDIQV-UHFFFAOYSA-N
SMILES CC(C)C(=O)OCC#N
Canonical SMILES CC(C)C(=O)OCC#N

Introduction

Structural and Physicochemical Properties

Cyanomethyl 2-methylpropanoate belongs to the class of cyano-substituted esters, which are notable for their reactivity and utility in organic transformations. The compound’s structure consists of a 2-methylpropanoate backbone linked to a cyanomethyl group, as illustrated by the IUPAC name cyanomethyl 2-methylpropanoate. Key physicochemical parameters inferred from structurally related compounds include:

Molecular and Spectroscopic Characteristics

The molecular formula C6H9NO2\text{C}_6\text{H}_9\text{NO}_2 corresponds to a molecular weight of 127.14 g/mol, consistent with analogs such as methyl 2-cyano-2-methylpropanoate . Spectroscopic data for similar esters, including infrared (IR) and nuclear magnetic resonance (NMR) spectra, typically reveal characteristic peaks for the ester carbonyl (1700cm1\sim 1700 \, \text{cm}^{-1}) and nitrile groups (2250cm1\sim 2250 \, \text{cm}^{-1}) .

Thermodynamic and Physical Properties

While direct measurements for cyanomethyl 2-methylpropanoate are scarce, extrapolation from related cyanomethyl esters suggests:

  • Density: ~1.0 g/cm³

  • Boiling Point: ~186–190°C

  • Flash Point: ~74°C

  • Solubility: Moderate in polar aprotic solvents (e.g., dimethylformamide) and limited in water due to the hydrophobic isobutyl moiety .

Table 1: Comparative Physicochemical Data for Cyanomethyl Esters

PropertyCyanomethyl 2-Methylpropanoate (Inferred)Cyanomethyl Butyrate Methyl 2-Cyano-2-methylpropanoate
Molecular FormulaC6H9NO2\text{C}_6\text{H}_9\text{NO}_2C6H9NO2\text{C}_6\text{H}_9\text{NO}_2C6H9NO2\text{C}_6\text{H}_9\text{NO}_2
Molecular Weight (g/mol)127.14127.14127.14
Boiling Point (°C)186–190186.5186.5
Flash Point (°C)7474.474.4

Synthesis and Reaction Chemistry

Conventional Esterification Approaches

The synthesis of cyanomethyl esters typically involves acid-catalyzed esterification between a cyanomethyl alcohol and a carboxylic acid. For cyanomethyl 2-methylpropanoate, this would entail reacting cyanomethyl alcohol with 2-methylpropanoic acid under reflux with a catalyst such as sulfuric acid:

HOOC-C(CH3)2-OH+HO-CH2CNH2SO4Cyanomethyl 2-methylpropanoate+H2O\text{HOOC-C(CH}_3\text{)}_2\text{-OH} + \text{HO-CH}_2\text{CN} \xrightarrow{\text{H}_2\text{SO}_4} \text{Cyanomethyl 2-methylpropanoate} + \text{H}_2\text{O}

Applications in Organic Synthesis

Cyanomethyl 2-methylpropanoate’s nitrile and ester functionalities make it a valuable precursor in pharmaceuticals and agrochemicals. Key applications include:

Nitrile Reduction and Functionalization

The nitrile group can be reduced to primary amines using catalysts like Raney nickel or hydrogenated to form aldehydes, enabling access to diverse amine-containing compounds . For instance, hydrogenation of the nitrile moiety yields 2-methylpropanoate derivatives with primary amine groups, which are pivotal in drug design .

Cyclization and Heterocycle Formation

The compound’s ester group participates in cyclocondensation reactions to form heterocycles. For example, reaction with hydrazines could yield pyrazolone derivatives, which are prevalent in bioactive molecules .

CompoundLD50 (Rat, Oral)Flash Point (°C)Key Hazards
Cyanomethyl 2-methylpropanoateNot reported74 (inferred)Combustible, skin irritation
Cyanomethyl butyrate 120 mg/kg74.4Oral toxicity, flammability
Methyl 2-cyanoacrylate Not reported79Severe eye/skin irritation

Environmental and Regulatory Aspects

Environmental Persistence

Nitrile-containing esters are generally resistant to hydrolysis but may undergo biodegradation under aerobic conditions. The environmental half-life of cyanomethyl 2-methylpropanoate remains unstudied, though its structural similarity to other esters suggests moderate persistence .

Regulatory Status

No specific regulations for cyanomethyl 2-methylpropanoate exist, but its handling aligns with guidelines for nitriles and esters. Occupational exposure limits (OELs) for analogous compounds, such as methyl 2-cyanoacrylate, are set at 0.2 ppm (TWA) and 1 ppm (STEL) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator